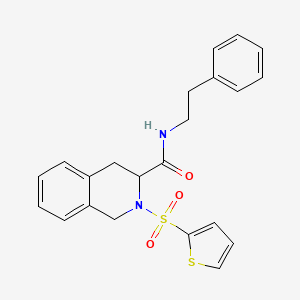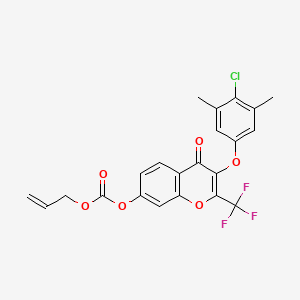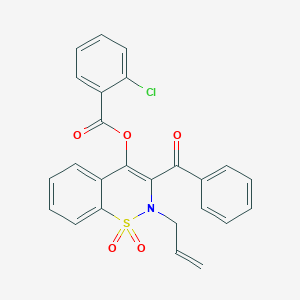![molecular formula C22H19BrN2OS B15028289 N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15028289.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the initial bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while nucleophilic substitution of the bromine atom can produce various substituted derivatives.
Applications De Recherche Scientifique
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- N-[(5-fluoro-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- N-[(5-iodo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C22H19BrN2OS |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C22H19BrN2OS/c1-14-3-9-19-21(11-14)27-22(25-19)15-4-7-18(8-5-15)24-13-16-12-17(23)6-10-20(16)26-2/h3-12,24H,13H2,1-2H3 |
Clé InChI |
QDKWTBCVBBSEBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCC4=C(C=CC(=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B15028217.png)
![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028228.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B15028230.png)
![methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028251.png)
![2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol](/img/structure/B15028259.png)

![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
![8-(2-Methylbutan-2-yl)-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15028305.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15028312.png)

